molecular formula C4H8O2 B096032 1,4-Dioxane-d8 CAS No. 17647-74-4

1,4-Dioxane-d8

Cat. No. B096032
CAS RN: 17647-74-4
M. Wt: 96.15 g/mol
InChI Key: RYHBNJHYFVUHQT-SVYQBANQSA-N
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Description

1,4-Dioxane-d8 is a deuterated variant of 1,4-dioxane, a cyclic ether and an environmental contaminant of concern due to its potential carcinogenicity and prevalence in industrial processes. The deuterated form is often used in scientific studies to investigate the behavior of 1,4-dioxane under various conditions due to the distinct NMR properties of deuterium.

Synthesis Analysis

The synthesis of this compound is not directly discussed in the provided papers. However, its presence is implied in the study of the bimetallic cyano complex Cd(C4D8O2)Cu(CN)3, where it acts as a bridging ligand in a 3D interpenetrating framework structure .

Molecular Structure Analysis

The molecular structure of gaseous 1,4-dioxane has been extensively studied, revealing that it exists primarily in the chair form with specific bond distances and angles. The molecule features a "flap" angle, which is the tilt of the COC plane from the plane of the four carbon atoms . In the context of metal coordination, 1,4-dioxane acts as a ligand, coordinating to metal ions and influencing the formation of complex structures .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the interaction of 1,4-dioxane with metal ions to form coordination compounds is noted, suggesting its role in facilitating the synthesis of such complexes .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties can be inferred from studies on its non-deuterated form. Monte Carlo simulations have been used to explore the structure of aqueous 1,4-dioxane solutions, indicating that dioxane molecules arrange with favorable distances in the solution and can form hydrogen bonds with water molecules . The dynamic properties of 1,4-dioxane in water have been studied using X-ray diffraction, mass spectrometry, and NMR relaxation, showing changes in hydrogen bonding and cluster formation with varying concentrations of 1,4-dioxane . Additionally, the impact of 1,4-dioxane on biomembrane models has been investigated, revealing structural changes in the membrane upon exposure to the compound .

Case Studies

The case studies involving this compound are primarily focused on its role in the structure and dynamics of various systems. For instance, the bimetallic cyano complex study demonstrates the dynamic behavior of the 1,4-dioxane ligand as a rotor within the complex framework . Another case study involves the interaction of 1,4-dioxane with nano-CuSO4, where experimental conductance measurements were used to calculate thermodynamic parameters of complex formation .

Safety and Hazards

1,4-Dioxane-d8 is considered hazardous. It is highly flammable and causes serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer .

Mechanism of Action

Target of Action

1,4-Dioxane-d8 is a deuterated derivative of 1,4-dioxane . The primary targets of this compound are the molecules and structures it interacts with during these analyses.

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets in NMR analyses. It is used as a surrogate standard during the activated carbon SPE (solid-phase extraction) and GC-MS-SIM (gas chromatography-mass spectrometry in selected ion monitoring mode) quantification of 1,4-dioxane in drinking water .

Pharmacokinetics

Its properties as a solvent, including its density, boiling point, and melting point, can affect its distribution and elimination in these settings .

Result of Action

The primary result of the action of this compound is to provide a standard for comparison in NMR analyses and other tests. This allows for more accurate and reliable results in these tests .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and other physical conditions. Additionally, it should be stored and used under conditions that prevent its degradation or contamination .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBNJHYFVUHQT-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(O1)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938800
Record name (~2~H_8_)-1,4-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17647-74-4
Record name 1,4-Dioxane-d8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17647-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxane-(2LH8)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_8_)-1,4-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxane-[2LH8]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 1,4-dioxane-d8 in the context of the provided research?

A1: this compound primarily serves as a solvent in nuclear magnetic resonance (NMR) spectroscopy [, , ]. Its deuterated nature minimizes interference from solvent signals, allowing researchers to focus on the compound of interest.

Q2: Can you elaborate on the significance of using this compound in studying conformational changes?

A2: [] utilized this compound to investigate the conformational equilibrium of Cyclotriveratrylene (CTV) oxime. The choice of solvent significantly influenced the equilibrium, highlighting the importance of considering solvent effects in conformational analyses.

Q3: How does this compound contribute to studying hydrogen bonding interactions?

A3: A study [] employed this compound as a deuterium-substituted polar solvent to investigate hydrogen bonding of methanol. Using a non-protic solvent like this compound helps isolate and study the hydrogen bonding interactions of the solute without interference from the solvent.

Q4: Has this compound been used to investigate molecular dynamics?

A4: Yes, [, ] used this compound to study local chain dynamics in polymers using 13C NMR relaxation techniques and to understand neutron scattering in liquids, respectively.

Q5: What spectroscopic techniques commonly employ this compound?

A5: Besides NMR, this compound finds application in resonance-enhanced multiphoton ionization (REMPI) spectroscopy [] to study electronic transitions in molecules.

Q6: Are there studies focusing on the vibrational spectra of compounds complexed with this compound?

A6: Yes, research [] investigated the vibrational spectra of mercuric halide complexes with this compound using infrared and Raman spectroscopy. This study provided insights into the intermolecular forces within these complexes.

Q7: How does this compound contribute to understanding 1,4-dioxane contamination?

A7: this compound is frequently employed as an internal standard in analytical methods for quantifying 1,4-dioxane in environmental and food samples [, , , ]. Its use allows for accurate quantification of 1,4-dioxane, a potential carcinogen.

Q8: How does this compound aid in understanding biodegradation pathways?

A8: [] utilized this compound to track the degradation pathway of 1,4-dioxane by a fungus, leading to a better understanding of the biodegradation process.

Q9: Is there evidence of this compound being used to investigate photochemical reactions?

A9: Yes, [] used this compound as a solvent to investigate a photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) effect in cyclohexanone, demonstrating its applicability in photochemical studies.

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